molecular formula C8H9BF2O3 B14018848 3,4-Difluoro-2-(methoxymethyl)phenylboronic acid

3,4-Difluoro-2-(methoxymethyl)phenylboronic acid

Cat. No.: B14018848
M. Wt: 201.97 g/mol
InChI Key: OKLQQADSGSUUEA-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(methoxymethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a difluoromethoxymethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(methoxymethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3,4-difluoro-2-(methoxymethyl)benzene.

    Borylation: The aromatic precursor undergoes borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(methoxymethyl)phenylboronic acid primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

    Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major product is the coupled aryl or vinyl compound.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the corresponding borane.

Scientific Research Applications

3,4-Difluoro-2-(methoxymethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(methoxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring.

    2,3-Difluoro-4-methoxyphenylboronic Acid: Contains both difluoro and methoxy groups on the phenyl ring.

Uniqueness

3,4-Difluoro-2-(methoxymethyl)phenylboronic acid is unique due to the presence of both difluoro and methoxymethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex organic molecules with specific functional groups.

Properties

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[3,4-difluoro-2-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-14-4-5-6(9(12)13)2-3-7(10)8(5)11/h2-3,12-13H,4H2,1H3

InChI Key

OKLQQADSGSUUEA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)COC)(O)O

Origin of Product

United States

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